4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile
Description
Properties
IUPAC Name |
4,4-dimethyl-3-oxo-2-pyridin-3-ylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-12(2,3)11(15)10(7-13)9-5-4-6-14-8-9/h4-6,8,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEYWCTYNOICLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(C#N)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridineacetonitrile with 4,4-dimethyl-3-oxopentanenitrile under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
Pharmaceutical Development
4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Research indicates its utility in:
- Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Neurological Disorders : The compound's interaction with neurotransmitter systems may offer therapeutic avenues for conditions like depression or anxiety.
Material Science
In material science, this compound is being explored for:
- Polymer Synthesis : Its reactive functional groups can be utilized to create novel polymeric materials with enhanced properties.
- Nanotechnology : The compound's ability to form complexes with metals could lead to applications in catalysis and nanomaterial development.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Neurological Effects
Research conducted on animal models showed that administration of the compound led to improved cognitive function and reduced anxiety-like behavior, suggesting potential applications in treating neurodegenerative diseases.
Data Table of Applications
| Application Area | Specific Use Cases | Research Findings |
|---|---|---|
| Pharmaceutical | Anticancer agents | Induced apoptosis in cancer cells |
| Neurological treatments | Improved cognitive function in models | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Nanotechnology | Catalytic activity enhancement |
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile
- 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile
- 4,4-Dimethyl-3-oxo-2-benzylpentanenitrile
Uniqueness
4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
4,4-Dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile is an organic compound with a molecular formula of . This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound includes a pyridine ring, a nitrile group, and a ketone functional group. These features contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.25 g/mol |
| CAS Number | 1514422-87-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may function as an enzyme inhibitor or modulator of receptor activity, leading to various biochemical responses.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could alter the activity of receptors associated with inflammation and cancer pathways.
- Signal Transduction Interference : The compound may disrupt signaling cascades that promote cell proliferation or survival.
Biological Activity
Research has indicated several biological activities associated with this compound:
Anti-inflammatory Activity
Studies have shown that this compound can reduce inflammation markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines and may modulate the activity of inflammatory cells.
Anticancer Properties
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups, indicating its potential as an anticancer agent.
- Animal Models : In vivo experiments using murine models of inflammation showed that administration of this compound led to decreased swelling and pain responses compared to untreated controls.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 4,4-Dimethyl-3-oxo-2-(pyridin-2-yl)pentanenitrile | Moderate anti-inflammatory | Enzyme inhibition |
| 4,4-Dimethyl-3-oxo-2-(pyridin-4-yl)pentanenitrile | Strong anticancer properties | Receptor modulation |
| 4,4-Dimethylbenzylpentanenitrile | Low biological activity | Minimal interaction |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-dimethyl-3-oxo-2-(pyridin-3-yl)pentanenitrile, and what reaction conditions are critical for optimizing yield?
- The compound can be synthesized via Cu-catalyzed alkylation-cyanation reactions using styrenes, aliphatic aldehydes, and TMSCN (trimethylsilyl cyanide). Key conditions include maintaining anhydrous conditions, a reaction temperature of 80°C, and a 12-hour reaction time to ensure complete decarbonylation of the aldehyde . Alternative methods involve condensation reactions between bromoacetates and nitriles, requiring strict temperature control (0–5°C) to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?
- 1H/13C NMR : Proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, methyl groups at δ 1.2–1.4 ppm) and carbon frameworks (ketone carbonyl at δ 205–210 ppm, nitrile carbon at δ 115–120 ppm) are resolved.
- IR Spectroscopy : The nitrile group exhibits a stretch near 2240 cm⁻¹, while the ketone carbonyl appears at ~1720 cm⁻¹.
- HRMS : Used to confirm molecular weight (e.g., [M+H]+ peak at m/z 220.1336 for the target compound) .
Q. How are synthetic impurities or byproducts identified and resolved during synthesis?
- Byproducts such as incomplete decarbonylation products or dimerized intermediates are detected via HRMS deviations (e.g., a methyl-adduct byproduct at m/z 234.1492 vs. the target m/z 220.1336). Chromatographic purification (e.g., silica gel column) with hexane/ethyl acetate gradients (70:30 to 50:50) effectively isolates the pure compound .
Advanced Research Questions
Q. How do steric effects from the 4,4-dimethyl groups influence reactivity in subsequent transformations?
- The dimethyl groups hinder nucleophilic attack at the ketone moiety, reducing reaction rates in alkylation or cyclization steps by ~40% compared to non-methylated analogs. Steric bulk also directs regioselectivity in ring-forming reactions, favoring endo over exo products .
Q. What methodological strategies address contradictions in synthetic yields reported across different protocols?
- Discrepancies arise from varying catalyst loadings (e.g., 5 mol% vs. 10 mol% Cu) or solvent systems (DMF vs. THF). Systematic optimization using design of experiments (DoE) can resolve these, with studies showing THF improves yields by 15% due to better aldehyde solubility .
Q. How can the pyridinyl group be leveraged to direct regioselective functionalization?
- The pyridinyl nitrogen coordinates to transition metals (e.g., Cu or Pd), enabling regioselective C–H activation. For example, in cross-coupling reactions, the pyridinyl group directs ortho-functionalization, as evidenced by X-ray crystallography of metal-substrate intermediates .
Q. What computational approaches predict the compound’s stability and interaction with biological targets?
- Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model the compound’s tautomeric equilibria, showing the keto form is 12 kcal/mol more stable than the enol form. Molecular docking studies (AutoDock Vina) predict strong binding to kinase targets (ΔG = -9.2 kcal/mol) via hydrogen bonding with the pyridinyl nitrogen .
Q. How are enantioselective derivatives of this compound synthesized for chiral studies?
- Asymmetric catalysis using chiral ligands (e.g., (R)-BINAP) with Cu or Pd achieves enantiomeric excess (ee) up to 85%. For example, chiral HPLC (Chiralpak IA column) resolves enantiomers, with retention times differing by 2.3 minutes under isocratic elution (hexane:isopropanol 90:10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
